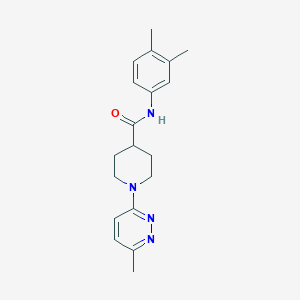

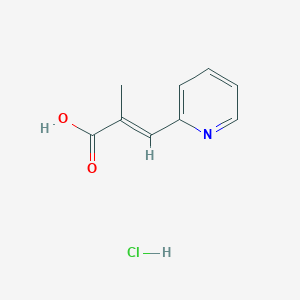

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide, commonly referred to as DMPP, is a compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. DMPP is a piperidine derivative that has been shown to have a unique mechanism of action, making it a valuable tool for investigating various physiological and biochemical processes.

Scientific Research Applications

Sodium Channel Blockers

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide and its analogues have been studied for their potential as sodium channel blockers. For instance, compounds such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, which are structurally similar, were synthesized to act as voltage-gated skeletal muscle sodium channel blockers. They demonstrated significant potency and use-dependent block compared to tocainide, a known sodium channel blocker (Catalano et al., 2008).

Cannabinoid Receptor Interaction

Research on compounds structurally related to N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide has also explored their interaction with cannabinoid receptors. For example, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) revealed its potent and selective antagonism for the CB1 cannabinoid receptor. This research contributed to the development of unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Polymer Synthesis

In the field of polymer science, derivatives of N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide have been used in the synthesis of polyamides. For instance, research involving the addition reaction of theophylline and thymine to dimethyl methylenesuccinate, followed by hydrolysis, led to the creation of polyamides with molecular weights in the range of 2000–6000. These polymers demonstrated solubility in DMSO, formic acid, and water (Hattori & Kinoshita, 1979).

Neuroscience and Pharmacology

The compound and its analogues have been studied in neuroscience and pharmacology for their effects on neurotransmitter release and reuptake. Novel diphenylbutylpiperazinepyridyl derivatives were found to potently inhibit the uptake of neurotransmitters like serotonin, noradrenaline, and dopamine, and also showed effects on in vitro release of these neurotransmitters from rat synaptosomes (Pettersson, 1995).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13-4-6-17(12-14(13)2)20-19(24)16-8-10-23(11-9-16)18-7-5-15(3)21-22-18/h4-7,12,16H,8-11H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCKCDXLIFAZCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2863911.png)

![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)

![3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2863923.png)

![[5-(3-Chlorophenyl)furan-2-yl]methanol](/img/structure/B2863924.png)

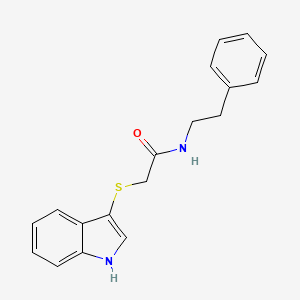

![N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2863928.png)

![1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2863931.png)

![7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863932.png)

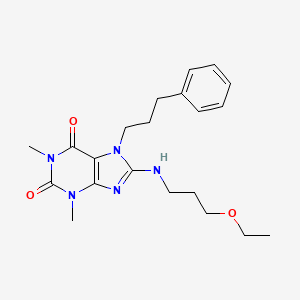

![1,6,7-trimethyl-3-(2-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863934.png)